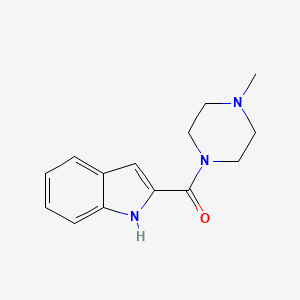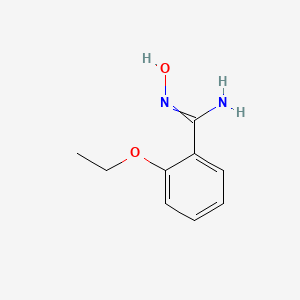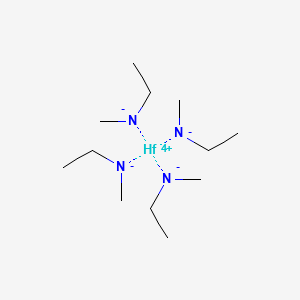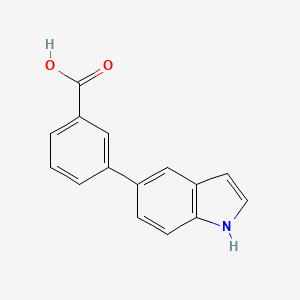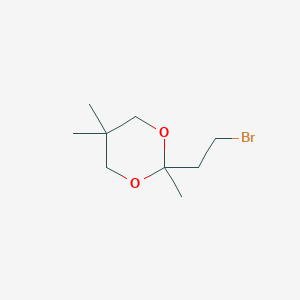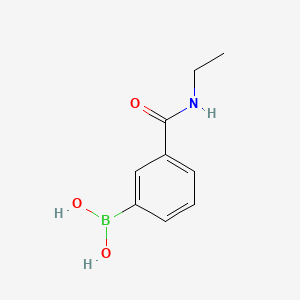
3-(N-Ethylaminocarbonyl)phenylboronic acid
Vue d'ensemble
Description
3-(N-Ethylaminocarbonyl)phenylboronic acid, also known as ethyl 3-(phenylboronic acid)ethanamidoacetate, is a chemical compound that has been extensively studied due to its potential applications in various fields of research and industry. It has a molecular formula of C9H12BNO3 .
Molecular Structure Analysis
The molecular structure of 3-(N-Ethylaminocarbonyl)phenylboronic acid is represented by the InChI code: 1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) . The molecular weight of the compound is 193.01 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(N-Ethylaminocarbonyl)phenylboronic acid include a molecular weight of 193.01 g/mol and a melting point of 106-116 °C . The compound is solid at room temperature .Applications De Recherche Scientifique
Stimuli-Responsive Nanomaterials
Phenylboronic acid-containing nanomaterials are celebrated for their stimuli-responsive characteristics, which are pivotal in biomedical engineering. For instance, the development of dual stimuli-responsive phenylboronic acid-containing framboidal nanoparticles through aqueous dispersion polymerization highlights their potential in creating nanostructures with unique morphology-related effects. These nanoparticles exhibit reversible swelling behavior, which could be instrumental in drug delivery systems and responsive materials (Hasegawa, Nishida, & Vlies, 2015).
Catalysis in Organic Synthesis
Phenylboronic acids play a crucial role as catalysts in organic synthesis. A remarkable application is in the efficient and rapid one-pot synthesis of tetrahydrobenzo[b]pyrans, where phenylboronic acid is used as a non-toxic catalyst. This method offers several advantages, including operational simplicity, shorter reaction times, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Targeted Drug Delivery
The modification of nanoparticle surfaces with phenylboronic acid derivatives enables targeted drug delivery, particularly for cancer therapy. Phenylboronic acid-modified polyamidoamine was used as a tumor-targeting carrier to deliver short GC-rich DNA (GCD), demonstrating significant anti-proliferative effects and potential for future tumor gene therapy (Yang et al., 2019).
Sensing Applications
Phenylboronic acids are integral to the development of sensing materials due to their affinity for saccharides. This property was exploited in creating glucose-responsive volume phase transition behavior in hybrid microgels, showcasing the ability to tailor responses from swelling to shrinking upon glucose addition at physiological pH. Such materials have promising applications in glucose sensing and potentially in the management of diabetes (Ye et al., 2014).
Safety And Hazards
3-(N-Ethylaminocarbonyl)phenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[3-(ethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMRKCBSJZVRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394111 | |
| Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Ethylaminocarbonyl)phenylboronic acid | |
CAS RN |
850567-21-4 | |
| Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



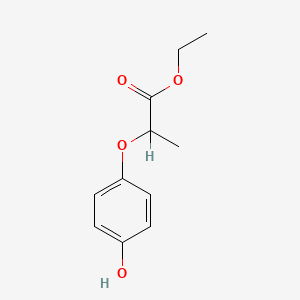
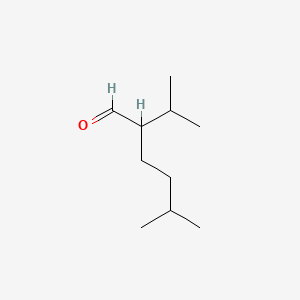
![3-[Tris(1-methylethoxy)silyl]propyl methacrylate](/img/structure/B1587022.png)
![37,38,39,40-Tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12,14,16,18,20,22,24,26,28(38),29,31,33,35-nonadecaene](/img/no-structure.png)
